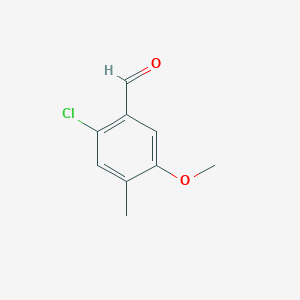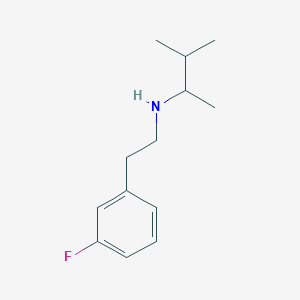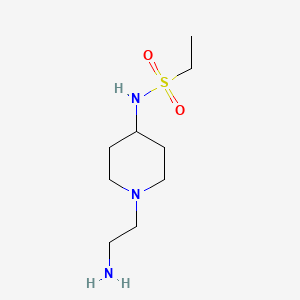![molecular formula C16H8F6O4 B13648728 3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B13648728.png)
3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid: is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure, with carboxylic acid groups at the 4 and 4’ positions. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the following steps:
Bromination: The starting material, 3,5-bis(trifluoromethyl)benzene, undergoes bromination to form 3,5-bis(trifluoromethyl)bromobenzene.
Grignard Reaction: The brominated compound is then subjected to a Grignard reaction with magnesium to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is coupled with a suitable electrophile, such as carbon dioxide, to introduce the carboxylic acid groups.
Industrial Production Methods
In industrial settings, the production of 3,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid may involve large-scale bromination and Grignard reactions, followed by purification steps to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
3,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,3’-Bis(trifluoromethyl)benzidine: Similar in structure but with amino groups instead of carboxylic acid groups.
3,5-Bis(trifluoromethyl)phenylboronic acid: Contains boronic acid groups instead of carboxylic acid groups.
Uniqueness
3,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to its combination of trifluoromethyl and carboxylic acid groups, which impart distinct chemical properties and reactivity. This makes it valuable in applications requiring specific chemical functionalities and stability .
Properties
Molecular Formula |
C16H8F6O4 |
|---|---|
Molecular Weight |
378.22 g/mol |
IUPAC Name |
4-[4-carboxy-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C16H8F6O4/c17-15(18,19)11-5-7(1-3-9(11)13(23)24)8-2-4-10(14(25)26)12(6-8)16(20,21)22/h1-6H,(H,23,24)(H,25,26) |
InChI Key |
SLGHUURPYNJHJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)C(F)(F)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


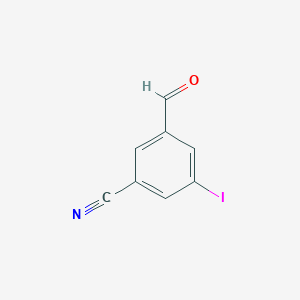
![4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)](/img/structure/B13648646.png)

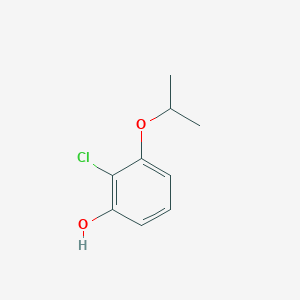
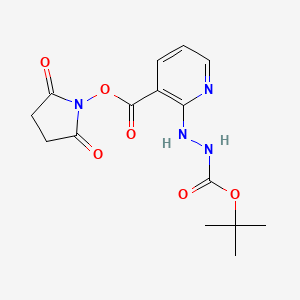
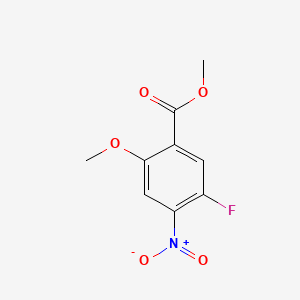
![(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide](/img/structure/B13648670.png)
![tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B13648672.png)
